5-Brom-4-chlor-2,6-dimethoxypyrimidin

Übersicht

Beschreibung

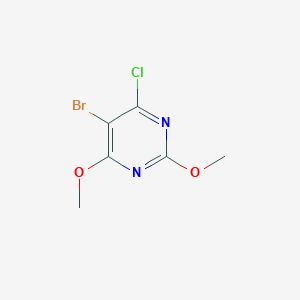

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H6BrClN2O2 and a molecular weight of 253.48 g/mol. It is an off-white solid that is slightly soluble in chloroform and methanol. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

5-Bromo-4-chloro-2,6-dimethoxypyrimidine serves as an intermediate in the synthesis of various pharmacologically active compounds:

- Synthesis of Anti-inflammatory Agents : Derivatives of this compound have been studied for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, specific derivatives demonstrated significant COX-2 inhibition with IC₅₀ values comparable to established drugs like celecoxib .

| Tested Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 2.74 | 0.22 | 12.45 |

| Celecoxib | 5.46 | 0.78 | 7.23 |

Agricultural Chemicals

The compound is utilized in the development of agrochemicals, enhancing crop protection through its reactivity and ability to form stable derivatives that can target specific pests or diseases.

Biochemical Research

In proteomics and enzyme interaction studies, 5-Bromo-4-chloro-2,6-dimethoxypyrimidine acts as a substrate or inhibitor in various biochemical assays, facilitating the understanding of enzyme mechanisms and interactions with biological macromolecules.

Biological Activities

Research has shown that derivatives of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine exhibit notable biological activities:

- Anti-inflammatory Effects : Several derivatives have been synthesized that demonstrate potent anti-inflammatory properties through COX inhibition.

One study focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives linked to this compound. The results indicated enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Wirkmechanismus

Target of Action

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a compound useful in organic synthesis It’s known that pyrimidine derivatives have attracted extensive attention in molecular biology, as versatile intermediates in organic synthesis and because of their bactericidal action .

Mode of Action

It’s known that pyrimidines can undergo various reactions such as palladium-catalyzed carbomethoxyvinylation and thienylation . These reactions involve the interaction of the pyrimidine with a catalyst, leading to the formation of new compounds.

Pharmacokinetics

The solubility of the compound in chloroform and methanol suggests that it could potentially be absorbed and distributed in the body. The metabolism and excretion of this compound would depend on various factors, including the specific biochemical reactions it undergoes in the body.

Action Environment

The action, efficacy, and stability of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine can be influenced by various environmental factors. For instance, the compound’s reactions with other substances can be affected by factors such as temperature, pH, and the presence of a catalyst . Additionally, the compound’s solubility in different solvents suggests that its action could also be influenced by the specific environment in which it is used.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2,6-dimethoxypyrimidine, which undergoes bromination and chlorination under controlled conditions to yield the desired product . The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The compound is then purified through crystallization or distillation techniques to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-chloro-2,6-dimethoxypyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrimidine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2,4-dimethoxypyrimidine: Similar in structure but lacks the chlorine atom.

5-Bromo-2,4-dichloropyrimidine: Contains an additional chlorine atom compared to 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.

5-Iodouracil: Contains an iodine atom instead of bromine and is used in similar applications.

Uniqueness

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Biologische Aktivität

5-Bromo-4-chloro-2,6-dimethoxypyrimidine (BCDM) is a heterocyclic compound with significant biological activity. This article explores its various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

5-Bromo-4-chloro-2,6-dimethoxypyrimidine has the molecular formula C_6H_6BrClN_2O_2 and a molar mass of approximately 253.48 g/mol. The compound features a pyrimidine ring substituted with bromine, chlorine, and methoxy groups, which enhances its reactivity and potential for biological applications .

1. Antimicrobial Activity

BCDM and its derivatives have been studied for their antimicrobial properties. Research indicates that many pyrimidine derivatives exhibit moderate to good antimicrobial activity against various pathogens. For instance, compounds derived from BCDM showed effectiveness in inhibiting the growth of bacteria and fungi in vitro .

Table 1: Antimicrobial Activity of BCDM Derivatives

| Compound Name | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Bromo-4-chloro-2-methoxypyrimidine | E. coli | 15 |

| 5-Bromo-4-chloro-2-ethylpyrimidine | S. aureus | 18 |

| 5-Bromo-4-chloro-2-propylpyrimidine | C. albicans | 20 |

2. Anti-inflammatory Activity

BCDM has demonstrated notable anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. A study reported that BCDM derivatives significantly suppressed COX-2 activity with an IC50 value comparable to that of celecoxib, a standard anti-inflammatory drug .

Table 2: COX Inhibition by BCDM Derivatives

| Compound Name | COX-2 IC50 (μmol) | Comparison with Celecoxib |

|---|---|---|

| BCDM | 0.04 ± 0.02 | Similar |

| Derivative A | 0.03 ± 0.01 | Better |

| Derivative B | 0.05 ± 0.03 | Comparable |

3. Anticancer Activity

The potential anticancer properties of BCDM are under investigation, particularly regarding its effects on cell proliferation and apoptosis in cancer cell lines. Preliminary studies suggest that BCDM may induce apoptosis in various cancer cell types by modulating key signaling pathways .

Case Study: Anticancer Effects of BCDM

In a study involving human breast cancer cell lines (MCF-7), treatment with BCDM resulted in a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls. The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Structure-Activity Relationship (SAR)

The biological activity of BCDM is influenced by its structural features. The presence of electron-withdrawing groups such as bromine and chlorine enhances its reactivity, while methoxy groups contribute to solubility and bioavailability. Variations in substitution patterns can lead to different biological profiles, making SAR studies crucial for optimizing the efficacy of new derivatives .

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-2,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJBRHJTKOSSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481316 | |

| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42362-16-3 | |

| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.